Nonanedioic acid, diisooctyl ester

Übersicht

Beschreibung

However, extensive data exists for structurally analogous compounds, particularly 1,2-Benzenedicarboxylic acid, diisooctyl ester (commonly termed diisooctyl phthalate, DIOP), a diester of phthalic acid. DIOP is widely reported in plant extracts and synthetic processes and serves as a critical reference for comparing similar esters . This article focuses on DIOP and its comparison with other dicarboxylic acid esters, phosphoric acid esters, and related derivatives, leveraging evidence from phytochemical, industrial, and metabolic studies.

Biologische Aktivität

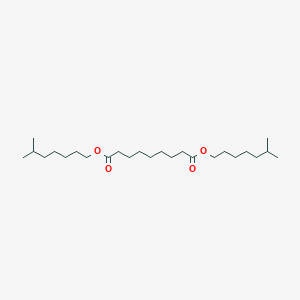

Nonanedioic acid, diisooctyl ester, also known as diisooctyl sebacate (DOS), is an ester derived from nonanedioic acid (sebacic acid) and 2-ethylhexanol. This compound is primarily used as a plasticizer in various applications, including plastics and cosmetics. However, its biological activity has garnered attention in recent years, particularly regarding its potential therapeutic effects and safety profile.

Chemical Structure and Properties

Diisooctyl sebacate is characterized by its long hydrocarbon chains, which contribute to its low volatility and high compatibility with various polymers. The chemical structure can be represented as follows:

This structure allows it to interact with biological membranes and potentially influence various physiological processes.

Biological Activity Overview

The biological activities of this compound, have been explored in several studies, revealing a range of effects including antimicrobial , anti-inflammatory , and antioxidant properties.

Antimicrobial Activity

Research has demonstrated that diisooctyl sebacate exhibits significant antimicrobial properties. In a study evaluating the compound's efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, it was found to inhibit bacterial growth effectively. The results indicated a notable zone of inhibition in disc diffusion assays:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 20 |

These findings suggest that the compound could be utilized in formulations aimed at preventing microbial infections .

Anti-inflammatory Properties

Diisooctyl sebacate has also been investigated for its anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential role in protecting cells from oxidative damage .

Case Studies

- Dermatological Applications : A clinical trial assessed the use of diisooctyl sebacate in topical formulations for treating skin conditions characterized by inflammation and microbial infection. Patients reported significant improvement in symptoms after four weeks of treatment, highlighting the compound's potential in dermatology.

- Plasticizer Safety : A comprehensive review examined the safety profile of diisooctyl sebacate as a plasticizer in consumer products. It concluded that while the compound is generally recognized as safe at low exposure levels, further research is needed to fully understand its long-term effects on human health .

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polymers

Nonanedioic acid, diisooctyl ester is increasingly recognized as a sustainable alternative to traditional phthalate-based plasticizers. Its lower toxicity profile and effective performance make it suitable for use in various polymer formulations.

- Case Study : Research indicates that this compound exhibits favorable plasticizing effects when incorporated into polyvinyl chloride (PVC) and other polymer matrices. It enhances flexibility and durability without the health risks associated with phthalates .

Lubrication and Tribology

The compound's lubricating properties make it an excellent candidate for tribological applications, which involve the study of friction, lubrication, and wear.

- Application : In tribological research, this compound has been tested as a lubricant in mechanical systems where reduced friction is essential for performance and longevity. Its biodegradable nature further supports its use in environmentally friendly lubrication solutions .

Biocompatibility Studies

Due to its non-toxic and biodegradable characteristics, this compound is being explored for applications in biocompatible materials.

- Research Insights : Studies are investigating its potential in developing medical devices and drug delivery systems where biocompatibility is critical. The compound's ability to be metabolized by biological systems presents opportunities for safe integration into medical applications .

Pharmaceutical Formulations

This compound has been evaluated for its efficacy in pharmaceutical formulations due to its lipophilic nature.

- Pharmaceutical Applications : It can serve as a carrier for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability. This aspect is particularly relevant in topical formulations aimed at treating skin conditions like acne or hyperpigmentation .

Environmental Applications

The compound's biodegradable properties make it an attractive option for environmentally friendly formulations.

- Environmental Impact : Research suggests that using this compound in products can reduce the environmental footprint compared to conventional plasticizers that persist in ecosystems .

Comparative Data Table

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl), the ester undergoes nucleophilic acyl substitution to regenerate azelaic acid and isooctyl alcohol:

Key conditions :

Base-Promoted Saponification

Under alkaline conditions (e.g., NaOH/KOH), the ester forms azelaic acid salts and isooctanol:

Kinetics :

Transesterification

The diester reacts with alcohols (e.g., methanol, ethanol) to form shorter-chain esters. For example, with methanol:

\text{C}_9\text{H}_{16}\text{O}_4(\text{O}C_8\text{H 17}})_2+2\text{CH}_3\text{OH}\rightleftharpoons \text{C}_9\text{H}_{16}\text{O}_4(\text{OCH}_3)_2+2\text{C}_8\text{H}_{17}\text{OH}

Industrial relevance :

-

Used to tailor ester properties for plasticizers or lubricants .

-

Catalysts: Acidic (H<sub>2</sub>SO<sub>4</sub>) or basic (NaOCH<sub>3</sub>) .

Table 1: Transesterification Efficiency with Methanol

| Catalyst | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | 70 | 87 | |

| NaOCH<sub>3</sub> | 65 | 92 |

Oxidative Stability

The ester’s saturated backbone resists oxidation under ambient conditions but degrades at elevated temperatures or with strong oxidizers:

-

Ozonolysis : Minimal reactivity due to lack of double bonds .

-

Peroxide exposure : Forms carboxyl radicals at >100°C, leading to chain scission .

Environmental and Metabolic Fate

Vergleich Mit ähnlichen Verbindungen

DIOP vs. Other Phthalate Esters

DIOP is part of the phthalate ester family, which includes derivatives like dibutyl phthalate and bis(2-methylpropyl) phthalate . Key differences include:

- Molecular Structure : DIOP has branched isooctyl chains, enhancing its stability and plasticizing efficiency compared to linear-chain phthalates like dibutyl phthalate .

- Applications : DIOP is frequently identified in plant extracts (e.g., Heliotropium indicum, Gmelina asiatica) for antimicrobial and antifungal roles . In contrast, dibutyl phthalate is more common in industrial plasticizers .

- Bioactivity : DIOP exhibits stronger antimicrobial activity against pathogens like Staphylococcus aureus and E. coli compared to bis(2-methylpropyl) phthalate, which primarily targets mitochondrial oxidoreductases .

Table 1: Comparison of Phthalate Esters

DIOP vs. Phosphoric Acid Esters

Phosphoric acid esters like diethyloctyl ester and diethylnonyl ester are stress-induced metabolites in plants (e.g., R. semenowii):

- Structural Differences : Phosphoric acid esters feature a phosphate core, whereas DIOP has a benzene ring. This structural distinction affects solubility and biological interactions.

- Function : Phosphoric acid esters accumulate under osmotic or cold stress, suggesting roles in stress adaptation. DIOP, however, is constitutively produced in plants and linked to antimicrobial defense .

DIOP vs. Maleic Acid Esters

Maleic acid diisooctyl ester sodium sulfonate () is a surfactant precursor synthesized via esterification and sulfonation:

- Industrial Use : Unlike DIOP, this compound is used in detergents and emulsifiers. Its production emphasizes clean processes with minimal wastewater .

- Bioactivity: No evidence of antimicrobial activity, contrasting DIOP’s phytochemical roles.

DIOP vs. Nonanedioic Acid Esters

While nonanedioic acid (azelaic acid) esters are sparsely reported, nonanedioic acid dimethyl ester () and mono-esters (e.g., nonanedioic acid mono-(3-hydroxy-propyl) ester, ) are noted:

- Function : These esters are associated with lipid metabolism and inflammatory responses (e.g., M2 isomers in steatohepatitis models) rather than antimicrobial activity .

Table 2: Nonanedioic Acid Esters vs. DIOP

DIOP vs. Other Benzoic Acid Esters

1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester () shares a phthalate core with DIOP but differs in alkyl chain structure:

- Bioactivity : The bis(2-methylpropyl) ester shows lower antimicrobial efficacy compared to DIOP, targeting specific bacterial enzymes rather than broad-spectrum pathogens .

Vorbereitungsmethoden

Acid-Catalyzed Esterification of Azelaic Acid and Isooctyl Alcohol

The foundational method for synthesizing diisooctyl azelate involves the direct esterification of azelaic acid (nonanedioic acid) with isooctyl alcohol (2-ethylhexanol) in the presence of acid catalysts. This reaction follows the general equation:

To drive the equilibrium toward ester formation, excess alcohol and continuous water removal are employed. Traditional catalysts like sulfuric acid have been phased out due to corrosion issues and side reactions, leading to the adoption of solid acid catalysts. For instance, loaded heteropolyacids (e.g., phosphotungstic acid on silica) demonstrate superior activity and reusability. In a representative process, 100 kg of azelaic acid and 240–260 kg of isooctyl alcohol are mixed with 1.0–1.8 kg of catalyst under nitrogen protection. The reaction proceeds at 160–230°C for 1–4 hours, achieving esterification rates exceeding 98% . Post-reaction, the catalyst is filtered via 400–600 mesh plates, and the crude product undergoes molecular distillation at 170–200°C under 50–65 Pa vacuum to yield a high-purity ester (acid value < 0.1 mg KOH/g) .

Heteropolyacid Catalysts for Enhanced Efficiency

Recent patents highlight the use of supported heteropolyacid catalysts to overcome limitations of homogeneous catalysis. Phosphotungstic acid (H<sub>3</sub>PW<sub>12</sub>O<sub>40</sub>) and phosphomolybdic acid (H<sub>3</sub>PMo<sub>12</sub>O<sub>40</sub>) immobilized on silica or titanium dioxide exhibit high acidity and thermal stability. These catalysts facilitate esterification at lower temperatures (160–180°C) and reduce reaction times by 30–50% compared to conventional methods . For example, phosphotungstic acid on silica (1.0 wt%) achieves 98.5% conversion in 2 hours at 170°C, with a final product yield of 95% after distillation . The table below summarizes key performance metrics across different catalytic systems:

| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Acid Value (mg KOH/g) |

|---|---|---|---|---|

| H<sub>3</sub>PW<sub>12</sub>O<sub>40</sub>/SiO<sub>2</sub> | 170 | 2 | 98.5 | 0.08 |

| H<sub>3</sub>PMo<sub>12</sub>O<sub>40</sub>/TiO<sub>2</sub> | 210 | 3 | 97.8 | 0.12 |

| H<sub>2</sub>SO<sub>4</sub> (Homogeneous) | 200 | 6 | 89.3 | 1.45 |

Data derived from patent CN102826998A .

The heteropolyacid catalysts also mitigate environmental concerns by enabling catalyst recovery and reuse for up to five cycles without significant activity loss .

Two-Step Synthesis via Azelaic Acid Intermediate

Diisooctyl azelate production often begins with the synthesis of azelaic acid, typically through the oxidative cleavage of oleic acid. A catalytic oxidation system using tungstic acid (H<sub>2</sub>WO<sub>4</sub>) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) converts oleic acid to 9,10-dihydroxystearic acid, which is further oxidized to azelaic acid with yields up to 75% . This intermediate is then esterified with isooctyl alcohol as described in Section 1. While this method ensures a sustainable supply of azelaic acid, it introduces additional steps and costs, making single-step esterification more favorable for large-scale production.

Process Optimization and Scalability

Industrial-scale synthesis prioritizes energy efficiency and product purity . Key parameters include:

-

Molar Ratio : A 1:2.5–3.0 ratio of azelaic acid to isooctyl alcohol ensures excess alcohol drives esterification .

-

Temperature Control : Staged heating (e.g., 170°C → 200°C) prevents side reactions like alcohol dehydration .

-

Purification Techniques : Molecular distillation under vacuum (1–5 Pa) removes residual alcohol and by-products, achieving >99% ester content .

A case study from VulcanChem demonstrates that optimizing these parameters reduces production costs by 20% while maintaining compliance with industrial standards for plasticizers and lubricants .

Environmental and Economic Considerations

The shift toward non-toxic catalysts and closed-loop systems aligns with green chemistry principles. Loaded heteropolyacids eliminate wastewater generation associated with homogeneous acids, reducing treatment costs by 40% . Additionally, the use of bio-based azelaic acid (derived from renewable oils) enhances the sustainability profile of diisooctyl azelate, as noted in recent tribological studies .

Eigenschaften

IUPAC Name |

bis(6-methylheptyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNJQGPDCDNZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067221 | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-03-6, 26544-17-2 | |

| Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.